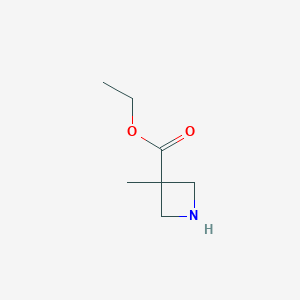

Ethyl 3-methylazetidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-10-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJSPSBSLYLXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035217-25-4 | |

| Record name | 1035217-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 3-methylazetidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthetic routes, and its implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a carboxylate functional group and a methyl substituent at the third carbon. Its molecular formula is . The unique structure of this compound contributes to its diverse chemical and biological properties, making it a significant candidate in pharmaceutical applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antibacterial and anti-inflammatory activities. These effects are likely due to its ability to interact with specific molecular targets, potentially acting as ligands in biological systems.

A comparative analysis of related compounds underscores the potential of this compound in developing antimicrobial agents:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | Moderate | Azetidine ring enhances reactivity |

| Methyl 3-ethylazetidine-3-carboxylate | Low | Different alkyl substitution |

| Tert-butyl 3-methylazetidine-3-carboxylate | High | Bulky group increases lipophilicity |

Anticancer Potential

Research has also focused on the anticancer properties of this compound. Studies suggest that azetidine derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis and cell cycle regulation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. This interaction could lead to the modulation of biochemical pathways critical for cellular function .

Synthetic Routes

Several synthetic methods have been developed for producing this compound, which include:

- Base-Catalyzed Reactions : Using sodium hydroxide in tetrahydrofuran (THF) at controlled temperatures.

- Nucleophilic Substitution : Reactions involving nucleophiles can yield various derivatives, enhancing biological activity.

Case Studies

- Antimicrobial Activity Evaluation : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives of this compound could decrease cell viability significantly, indicating its potential as a lead compound in anticancer drug development .

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 3-methylazetidine-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of complex molecules.

Key Applications:

- Pharmaceutical Development: It is utilized as an intermediate in synthesizing bioactive compounds, including drugs targeting specific diseases such as cancer and infectious diseases .

- Agrochemicals: The compound is being investigated for its potential use in developing new agrochemicals that could enhance agricultural productivity.

- Specialty Chemicals: It is also involved in producing specialty chemicals with unique properties, contributing to advancements in materials science.

Recent studies have highlighted the biological potential of this compound, particularly its antimicrobial and anticancer properties.

Research Findings:

- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of various microbial strains, making it a candidate for developing new antibiotics .

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its role in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for synthesizing novel therapeutic agents.

Case Studies:

- SARS-CoV-2 Inhibitors: Research has focused on designing inhibitors targeting the SARS-CoV-2 macrodomain using derivatives of this compound. These studies aim to identify compounds that can effectively disrupt viral replication mechanisms .

- Estrogen Receptor Modulators: The compound's derivatives are being evaluated for their potential as estrogen receptor modulators, which could lead to new treatments for hormone-related cancers .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several methods that highlight its versatility.

| Method | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Methyl Chloroformate Reaction | 3-Methylazetidine | Basic conditions (NaOH or K2CO3), THF solvent | Up to 99% |

| Benzyl Chloroformate Reaction | Methyl Azetidine-3-Carboxylate Hydrochloride | THF and water at 0°C for 18 hours | High |

These methods illustrate the compound's adaptability in synthetic strategies, enabling researchers to explore its full potential in various applications.

Comparison with Similar Compounds

Key Differences:

| Property | Ethyl 3-methylazetidine-3-carboxylate | Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₃ |

| Molecular Weight | 143.18 g/mol | 159.18 g/mol |

| Functional Groups | Methyl, ester | Hydroxyl, methyl, ester |

| Hydrogen Bonding | Limited (ester only) | Enhanced (hydroxyl and ester) |

| Predicted Solubility | Lower (non-polar substituents) | Higher (polar hydroxyl group) |

Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride (C₉H₁₈NO₂Cl)

Piperidine derivatives differ in ring size (six-membered vs. four-membered azetidine), leading to distinct properties:

| Property | This compound | Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride |

|---|---|---|

| Ring Size | 4-membered (azetidine) | 6-membered (piperidine) |

| Ring Strain | High | Low |

| Salt Form | Free base | Hydrochloride salt |

| Molecular Weight | 143.18 g/mol | ~209.7 g/mol (estimated) |

| Solubility | Moderate in organic solvents | Higher in water (due to hydrochloride salt) |

The hydrochloride salt further improves aqueous solubility, making it preferable for pharmaceutical formulations .

Preparation Methods

Cyanoazetidine Precursor Route

The most well-documented method involves the modification of N-protected 3-cyanoazetidine precursors. This approach, adapted from EP0169602B1, utilizes a two-step process:

-

Esterification of 3-Cyanoazetidine :

N-Benzyl-3-cyanoazetidine reacts with ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl) under reflux conditions. The acid facilitates nucleophilic attack by the alcohol on the nitrile group, forming an imidate intermediate that rearranges to the ethyl ester. For example:Substituting methanol with ethanol requires adjustments to the acid catalyst. While H₂SO₄ yields moderate results for ethanol, switching to gaseous HCl improves efficiency (70% yield for isopropanol in the patent example).

-

Deprotection and Hydrolysis :

The N-benzyl group is removed via catalytic hydrogenolysis (e.g., Pd/C in methanol), followed by hydrolysis of the intermediate ester. Hydrolysis in boiling water proceeds slowly for ethyl esters (6 hours) compared to methyl esters (40 minutes).

Key Optimization Parameters:

Direct Functionalization of Azetidine Rings

An alternative route involves introducing methyl and carboxylate groups to preformed azetidine rings. VulcanChem highlights methods where azetidine derivatives undergo alkylation and esterification sequentially:

-

Methylation :

3-Azetidinecarboxylic acid is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to install the methyl group. -

Esterification :

The resulting 3-methylazetidine-3-carboxylic acid is refluxed with ethanol and H₂SO₄ to form the ethyl ester.

This method avoids N-protection but faces challenges in regioselectivity and purification due to the formation of quaternary ammonium byproducts.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of two primary routes:

The cyanoazetidine route offers superior yields and faster hydrolysis but requires N-protection. Direct functionalization simplifies the synthesis at the expense of efficiency.

Reaction Mechanisms and Kinetic Considerations

Acid-Catalyzed Esterification

The conversion of nitriles to esters proceeds via protonation of the nitrile group, followed by nucleophilic addition of ethanol to form a tetrahedral intermediate. Subsequent elimination of ammonia yields the imidate, which tautomerizes to the ester. The rate-determining step is the nucleophilic attack, which is sensitive to the acid strength and alcohol nucleophilicity.

Hydrolysis Kinetics

Ethyl esters hydrolyze slower than methyl esters due to the electron-donating effect of the ethyl group, which stabilizes the ester against nucleophilic attack. This is consistent with the patent data showing a 15-fold increase in hydrolysis time for ethyl vs. methyl esters.

Industrial-Scale Considerations

For large-scale production, the cyanoazetidine route is preferred despite its multi-step nature. Critical factors include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-methylazetidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via cyclocondensation or esterification reactions. For example, cyclocondensation of carboxylic acid hydrazides with carbethoxyformimidate derivatives has been used for analogous azetidine esters, achieving yields >70% under reflux conditions in ethanol . Optimization strategies include:

- Catalyst Screening : Testing bases like KCO or organic amines to enhance nucleophilic substitution efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates for azetidine ring formation .

- Temperature Control : Maintaining 80–100°C minimizes side reactions (e.g., hydrolysis) .

- Purification : Silica gel chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most suitable for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) resolves impurities (e.g., unreacted intermediates) using acetonitrile/water gradients .

- NMR : H and C NMR confirm structural integrity; azetidine ring protons appear as distinct multiplets at δ 3.2–4.0 ppm .

- LC-MS : High-resolution LC-MS validates molecular weight (e.g., [M+H] at m/z 172.1) and detects degradation products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates .

- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications to the azetidine ring influence the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Functional Group Introduction : Substituents at the 3-position (e.g., methyl, trifluoromethyl) modulate lipophilicity and bioavailability. For example, trifluoromethyl groups enhance metabolic stability in vivo .

- Biological Assays : Test cytotoxicity (MTT assay in BEAS-2B cells) and enzyme inhibition (e.g., kinase panels) to correlate structure-activity relationships .

- Computational Modeling : DFT calculations predict electronic effects, while molecular docking identifies binding affinities to target proteins (e.g., tuberculosis enzymes) .

Q. What strategies resolve discrepancies in spectroscopic data during the synthesis of this compound derivatives?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature NMR to study conformational equilibria in azetidine rings, resolving overlapping signals .

- Isotopic Labeling : N or C labeling clarifies ambiguous couplings in complex mixtures .

- Synchrotron XRD : Single-crystal X-ray diffraction unambiguously assigns stereochemistry in chiral derivatives .

Q. How can biomimetic catalysis principles improve the synthesis of this compound?

- Methodological Answer :

- Enzyme-Inspired Catalysts : Design transition-metal complexes (e.g., Ru or Pd) with ligand architectures mimicking enzyme active sites to enhance stereoselectivity .

- Proton-Coupled Electron Transfer (PCET) : Optimize reaction media (e.g., aqueous buffers at pH 7) to stabilize intermediates in multi-step syntheses .

- Flow Chemistry : Continuous-flow systems reduce reaction times and improve yields by mimicking enzyme turnover rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.